1-(2-ethoxy-1H-indol-3-yl)ethanone
Description
1-(2-Ethoxy-1H-indol-3-yl)ethanone is an indole-derived compound characterized by an ethoxy substituent at position 2 and an acetyl group (ethanone) at position 3 of the indole ring. For example, 1-(2-hydroxy-1H-indol-3-yl)ethanone () has a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.187 g/mol. Substituting the hydroxyl group with an ethoxy moiety likely increases the molecular weight to ~203 g/mol (C₁₂H₁₃NO₂) and enhances lipophilicity due to the larger alkyl chain. Indole derivatives are often explored for pharmacological activities, including antimalarial and antimicrobial effects, as seen in related compounds .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2-ethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-11(8(2)14)9-6-4-5-7-10(9)13-12/h4-7,13H,3H2,1-2H3 |
InChI Key |
KNUPCMAMHVXMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxy-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For 1-(2-ethoxy-1H-indol-3-yl)ethanone, the starting materials would include 2-ethoxyphenylhydrazine and an appropriate ketone, such as acetone. The reaction is usually carried out under reflux conditions with an acid catalyst like hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.
Chemical Reactions Analysis
Cyclopenta[b]indole Scaffold Formation
ACS Omega reports a reaction between 1-methyl-1H-indole and ethyl acetoacetate catalyzed by indium(III) chloride. This produces ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate (2a ) through a cyclization mechanism .
Functional Group Transformations
The compound undergoes transformations at its ethanone group and indole core , enabling structural diversification.
Oxidation and Reduction
-
Oxidation : The ethanone group can be oxidized to form carbonyl compounds (e.g., carboxylic acids) under acidic or basic conditions.
-
Reduction : LiAlH₄ reduces nitro groups to amines, as seen in the synthesis of 2-(1H-indol-3-yl)ethanamine from nitrovinyl derivatives .
Cyclization Reactions
The reaction with ethyl acetoacetate under InCl₃ catalysis leads to the formation of fused cyclopenta[b]indole structures. This involves intramolecular attack and cyclization, as evidenced by NMR data showing hydroxyl and methyl substituents .
Reaction Mechanisms
The mechanisms underlying these transformations highlight the role of catalysts and reaction conditions.
Indole Ring Reactivity
The indole core participates in electrophilic substitution and coupling reactions. For example, coupling with benzamide or acetic acid derivatives involves nucleophilic attack at the indole’s 3-position, facilitated by activating groups like ethoxy .
Role of Catalysts
Scientific Research Applications
1-(2-ethoxy-1H-indol-3-yl)ethanone has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethoxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
- 1-(2-Hydroxy-1H-indol-3-yl)ethanone (): Substituents: Hydroxy group at position 2. Molecular weight: 175.187 g/mol.
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (): Substituents: Nitro group at position 5, thioether-linked 4-nitrophenyl group at the ethanone side chain. Activity: Exhibits potent antimalarial activity (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528). The nitro and thioether groups enhance electron-withdrawing effects and target binding .
- JWH-250 (2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) (): Substituents: Methoxyphenyl and pentyl groups.
- 1-(1-Methyl-1H-indol-3-yl)ethanone (): Substituents: Methyl group at the indole nitrogen. Synthesis: Prepared via methylation of 3-acetylindole using methyl iodide and potassium t-butoxide (80% yield). The N-methyl group stabilizes the indole ring against metabolic degradation .
- 2-Hydroxy-1-(6-methoxy-1H-indol-3-yl)ethanone (): Substituents: Methoxy at position 6, hydroxyl at the ethanone side chain. Molecular weight: 205.21 g/mol. Key differences: The dual substitution (methoxy and hydroxyl) may confer antioxidant properties, as seen in Schiff base derivatives of similar compounds .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Nitro and sulfonyl groups (e.g., in and ) improve binding to parasitic targets like Plasmodium enzymes by increasing electrophilicity.
- Alkyl Chains : Ethoxy and pentyl groups (e.g., in JWH-250) enhance lipophilicity, aiding blood-brain barrier penetration or membrane interaction .
- Hydroxyl vs. Methoxy : Hydroxyl groups may participate in hydrogen bonding with biological targets, while methoxy/ethoxy groups provide steric bulk and reduce metabolic oxidation .
Key Research Findings
Antimalarial Potency: Indolyl-3-ethanone-α-thioethers with nitro substituents (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit superior activity to chloroquine, highlighting the importance of EWGs .
Antimicrobial Applications: Schiff bases derived from hydroxyl-naphthyl ethanones show antibacterial activity against E. coli and Salmonella Typhi, suggesting that analogous indole derivatives could be explored for similar effects .
Psychoactive Effects: JWH-250’s cannabinoid activity underscores the risk of structural modifications leading to unintended biological interactions .
Biological Activity
1-(2-ethoxy-1H-indol-3-yl)ethanone is a compound derived from the indole family, known for its diverse biological activities. Indoles and their derivatives have been extensively studied due to their potential applications in pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of 1-(2-ethoxy-1H-indol-3-yl)ethanone, focusing on its mechanisms of action, synthesis, and relevant research findings.
Synthesis
The synthesis of 1-(2-ethoxy-1H-indol-3-yl)ethanone typically involves the reaction of ethyl 2-bromoacetate with 2-ethoxyindole under basic conditions. The reaction can be optimized by varying solvents and temperatures to enhance yield and purity. Characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, a series of indole-based compounds were tested against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(2-ethoxy-1H-indol-3-yl)ethanone | 0.5 | MRSA |
| Other Indole Derivatives | 0.5 - 1.0 | Staphylococcus epidermidis |
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory effects. Research has shown that compounds similar to 1-(2-ethoxy-1H-indol-3-yl)ethanone can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. A study demonstrated that certain synthesized indole derivatives exhibited significant inhibition of COX-2 activity, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer potential of indole derivatives has been widely explored. Compounds derived from indoles have shown efficacy in inhibiting tumor growth in various cancer cell lines. For example, derivatives were tested against human cervical adenocarcinoma (HeLa) cells using the MTT assay, showing promising results in reducing cell viability .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1-(2-ethoxy-1H-indol-3-yl)ethanone | 12.5 | HeLa |
| Other Indole Derivatives | 10 - 15 | Various Tumor Cell Lines |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of indole derivatives revealed that those with longer alkyl chains exhibited enhanced antibacterial activity. Specifically, compounds with ethoxy groups showed improved MIC values against resistant bacterial strains .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects of indole derivatives were assessed through in vivo models where inflammation was induced chemically. The results indicated that these compounds significantly reduced inflammatory markers and pain responses compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
